molecular formula C13H13FN2O2 B2947564 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea CAS No. 1428370-74-4

1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea

Cat. No. B2947564
CAS RN: 1428370-74-4
M. Wt: 248.257
InChI Key: RQOIUXBHFZEFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea, also known as MK-0646 or tasisulam, is a small molecule inhibitor that has been developed as a potential anticancer drug. The compound has been shown to have activity against a range of cancer cell lines in vitro, and has also demonstrated efficacy in animal models of cancer.

Scientific Research Applications

Synthesis Applications

  • The compound has been involved in the synthesis of novel pyridine and naphthyridine derivatives. This process includes coupling with arene diazonium salts and reacting with hydrazines and urea derivatives to afford various pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (Abdelrazek et al., 2010). These processes highlight the compound's versatility in contributing to the development of complex molecules with potential pharmaceutical applications.

Antifungal Activity

  • A study on the antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones, derived from N(1)- and N(3)-(4-fluorophenyl) ureas, showed significant fungitoxic action against A. niger and F. oxyporum. This research suggests the compound's potential role in developing new antifungal agents (Mishra et al., 2000).

Photoluminescence and Excimer Emission

  • Research into the photoluminescence and excimer emission of functional groups in light-emitting polymers, including those containing derivatives of 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea, has shown that these compounds can significantly influence the emission characteristics of polymers. These findings are crucial for the development of new materials for optoelectronic applications (Fehervari et al., 2003).

Molecular Imaging Agents

  • The formation of fluorine-18 labeled diaryl ureas, including structures derived from 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea, for use as VEGFR-2/PDGFR dual inhibitors has been explored as molecular imaging agents for angiogenesis. This application is pivotal in developing diagnostic tools for cancer and other diseases where angiogenesis plays a key role (Ilovich et al., 2008).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(furan-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-11-1-3-12(4-2-11)16-13(17)15-7-5-10-6-8-18-9-10/h1-4,6,8-9H,5,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOIUXBHFZEFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCC2=COC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea

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